N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide
Description
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Properties
Molecular Formula |
C24H26N6O3 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-[2-(2-methoxyethyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]-2-(4-methyl-1-oxophthalazin-2-yl)acetamide |
InChI |
InChI=1S/C24H26N6O3/c1-16-18-5-3-4-6-19(18)24(32)30(27-16)15-23(31)25-17-7-8-21-20(13-17)26-22-14-28(11-12-33-2)9-10-29(21)22/h3-8,13H,9-12,14-15H2,1-2H3,(H,25,31) |
InChI Key |
GQEGQQHMBRRYRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)NC3=CC4=C(C=C3)N5CCN(CC5=N4)CCOC |
Origin of Product |
United States |
Biological Activity
N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on antimicrobial and antitumor activities, as well as its mechanisms of action.
Chemical Structure and Properties
The compound has the molecular formula C22H26N4O4 and features a unique combination of benzimidazole and pyrazole moieties. Its structural complexity contributes to its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance:
- Gram-positive and Gram-negative Bacteria : Compounds with similar structures have shown significant activity against various strains. For example, derivatives exhibited minimum inhibitory concentrations (MICs) as low as 3.125 μg/mL against Bacillus subtilis and 50 μg/mL against Escherichia coli .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Similar Compound A | 3.125 | Bacillus subtilis |
| Similar Compound B | 50 | Escherichia coli |
| Similar Compound C | 6.25 | Pseudomonas aeruginosa |
Antitumor Activity
The compound's structural analogs have been evaluated for antitumor properties. Research indicates that certain benzimidazole derivatives demonstrate significant cytotoxicity against cancer cell lines:
- Cell Proliferation Inhibition : Studies reported IC50 values ranging from 6.26 to 20.46 μM against lung cancer cell lines (HCC827 and NCI-H358), indicating strong inhibitory effects on tumor cell proliferation .
| Cell Line | IC50 (μM) |
|---|---|
| HCC827 | 6.26 |
| NCI-H358 | 6.48 |
| HCC827 (3D assay) | 20.46 |
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Inhibition of Protein Kinases : Compounds in this class are known to inhibit ribosomal S6 kinase (RSK), which plays a crucial role in cell growth and survival pathways .
- Induction of Apoptosis : Some derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Case Studies
A notable study involved the synthesis of a series of benzimidazole-pyrazole hybrids that were tested for their antimicrobial and antitumor activities:
- Synthesis : The compounds were synthesized through a condensation reaction followed by cyclization.
- Biological Testing : The resulting compounds were evaluated against several bacterial strains and cancer cell lines, demonstrating promising results in both areas.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique structure comprising a tetrahydropyrazino ring fused to a benzimidazole core and an oxophthalazin moiety. The general formula is . Its synthesis typically involves multi-step organic reactions that may include the following:
- Formation of the Benzimidazole Core : This is achieved through the condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions.
- Introduction of the Tetrahydropyrazino Ring : The benzimidazole core is reacted with suitable dihalides in the presence of strong bases to facilitate cyclization.
- Final Modifications : The addition of the oxophthalazin moiety is performed through acylation reactions that yield the final compound .
Antimicrobial Properties
Research indicates that compounds similar to N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide exhibit significant antimicrobial activities. For instance:
- Antitubercular Activity : Studies have shown that related benzimidazole derivatives possess in vitro activity against Mycobacterium tuberculosis H37Rv. These compounds were evaluated for their ability to inhibit vital mycobacterial enzymes like isocitrate lyase and pantothenate synthetase .
- Anticancer Activity : The compound's structural analogs have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential use as anticancer agents .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of compounds similar to this compound:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide?
- Methodological Answer : The compound can be synthesized via multi-step condensation reactions. For example, coupling a tetrahydropyrazino-benzimidazole precursor with a phthalazinone-acetamide moiety using carbodiimide-mediated amidation. Key intermediates should be purified via column chromatography (silica gel, eluent: CHCl₃/MeOH gradients). Reaction progress is monitored by TLC (Rf ~0.5 in 9:1 CHCl₃/MeOH) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm proton environments (e.g., methoxyethyl peaks at δ ~3.2–3.5 ppm, aromatic protons in benzimidazole/phthalazinone regions δ ~7.0–8.5 ppm) .
- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]⁺ peak at m/z ~550–600) .
- Elemental Analysis : Ensure purity (C, H, N within ±0.4% of theoretical values) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Screen for antioxidant activity using DPPH radical scavenging assays (IC₅₀ reported for analogs: ~20–50 µM) or anti-inflammatory potential via COX-2 inhibition (IC₅₀ comparisons with indomethacin as a reference) .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side products?
- Methodological Answer : Use a factorial design approach (e.g., 2³ design) to test variables: reaction temperature (50–80°C), catalyst loading (0.5–2.0 mol%), and solvent polarity (DMF vs. THF). Analyze interactions via ANOVA to identify optimal conditions . Computational reaction path searches (e.g., density functional theory (DFT) for transition state analysis) can predict steric/electronic barriers in key steps .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Reproducibility : Validate assays with standardized protocols (e.g., fixed incubation times, cell lines).
- Structural Confirmation : Re-examine compound purity via X-ray crystallography (e.g., compare unit cell parameters with single-crystal data from analogs) .
- Meta-Analysis : Compare data with structurally similar compounds (e.g., pyrazolo-benzothiazine derivatives showing IC₅₀ variability due to substituent effects) .
Q. What computational strategies predict binding interactions with therapeutic targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 or DNA (e.g., binding energy < −8 kcal/mol suggests high affinity).
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2 Å indicates stable binding) .
- QSAR Modeling : Corrogate substituent effects (e.g., methoxyethyl chain length) with bioactivity using partial least squares regression .
Q. How to design analogs with improved pharmacokinetic properties?
- Methodological Answer :
- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) to reduce LogP from ~3.5 to ~2.0 (predicted via ChemAxon).
- Metabolic Stability : Test microsomal half-life (human liver microsomes, LC-MS quantification) and modify labile sites (e.g., replace ester linkages with amides) .
Methodological Notes
- Contradictory Data : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity if ELISA data is inconsistent) .
- Advanced Characterization : For ambiguous NMR signals, employ 2D experiments (COSY, HSQC) or X-ray crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
